![molecular formula C24H30N4O4 B2505794 Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622363-06-8](/img/structure/B2505794.png)
Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been explored in several studies. In one approach, novel 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductases, with the synthesis achieved via reductive amination and nucleophilic displacement reactions . Another study reported the synthesis of ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives through nucleophilic substitution reactions . Additionally, a one-pot four-component synthesis of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives was developed, utilizing diketene, an amine, an aldehyde, and 6-amino-1,3-dimethyluracil .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a thioxo-dihydropyrimidine derivative was elucidated by X-ray diffraction crystallography, and its vibrational frequencies and NMR chemical shifts were calculated using density functional theory (DFT) . These studies provide insights into the molecular geometry and electronic properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives has been explored in the context of their potential biological activities. The synthesized compounds have been screened for antibacterial, antifungal, antitumor, anti-inflammatory, and antimicrobial activities . These activities are likely related to the compounds' ability to interact with biological targets through various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as lipophilicity and cell penetration, have been correlated with their biological activities. For example, compounds with better calculated log P values showed improved cell penetration and higher culture IC50/enzyme IC50 ratios . The spectroscopic characterization, including IR, NMR, and mass spectra, has been used to confirm the structures of the synthesized derivatives . Additionally, nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) have been evaluated to understand the electronic properties of these compounds .
Scientific Research Applications
Synthesis of Novel Pyrido and Thieno Pyrimidines:
- Research has highlighted the synthesis of novel pyrido and thieno pyrimidine derivatives, demonstrating the chemical versatility of these compounds. For instance, studies have successfully synthesized pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the potential for creating diverse molecular structures with varied biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalytic Synthesis and Formation of Heterocyclic Derivatives:
- The compound and its related chemicals have been involved in catalytic synthesis processes. For example, research has demonstrated the catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides to form various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).
Electroorganic Synthesis of Pyrimidine Derivatives:
- Electroorganic synthesis methods have been employed to create pyrimidine derivatives from compounds similar to the one . These methods highlight the use of an electrogenerated base to facilitate the synthesis process, offering an environmentally friendly approach with high yields and wide applicability (Veisi, Maleki, & Farokhzad, 2017).
Biological Evaluation and Potential Activities:
- Certain derivatives synthesized from related compounds have undergone biological evaluation, revealing potential antibacterial, antifungal, and antitumor activities. This underscores the therapeutic potential of these compounds and their derivatives in medicinal chemistry (Shanmugasundaram et al., 2011).
Complex Synthesis and Applications in Medicinal Chemistry:
- Research has also delved into more complex synthesis routes to create disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, further indicating the vast potential of these compounds in developing new therapeutic agents (Shaabani et al., 2009).
properties
IUPAC Name |
prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-7-14-32-23(30)18-15(4)25-21-20(22(29)27(6)24(31)26(21)5)19(18)16-10-12-17(13-11-16)28(8-2)9-3/h7,10-13,19,25H,1,8-9,14H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVDHLURKJFMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

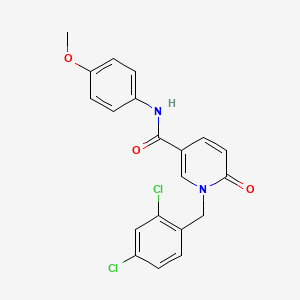
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)
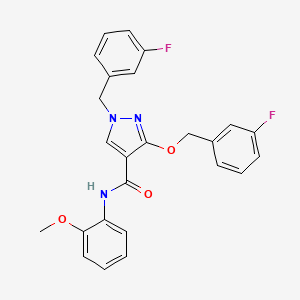

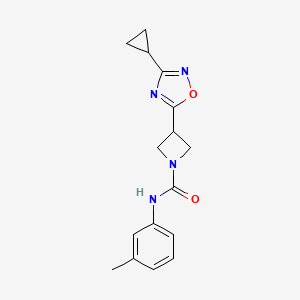
![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)
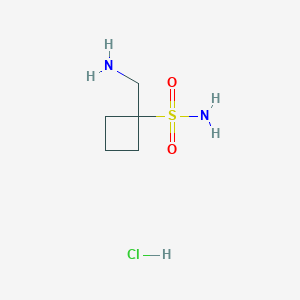
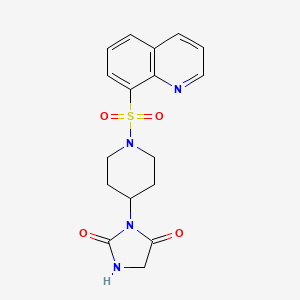


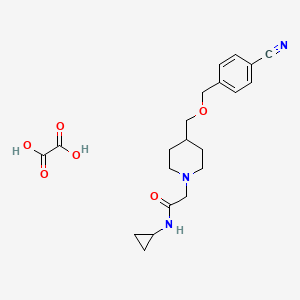
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)